3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide
Description
3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core substituted with a 4-fluorophenylsulfonamido group and an additional benzamido moiety.
Properties
IUPAC Name |
3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S/c23-14-8-10-16(11-9-14)32(29,30)26-15-5-3-4-13(12-15)22(28)25-19-17-6-1-2-7-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWSRWHZCAQITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and sulfonyl chlorides.
- Base : Triethylamine (TEA) or pyridine is used to scavenge HCl, driving the reaction to completion.
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Example Protocol :
- Dissolve 3-nitrobenzoic acid (1 eq) in DCM.
- Add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise under nitrogen.
- Stir at 0°C for 1 hour, then at 25°C for 12 hours.
- Quench with ice-water, extract with DCM, and purify via flash chromatography.
Yield : 65–75% (theoretical) after crystallization from ethanol/water.
Amide Coupling: Benzamido Linkage Construction
The benzamide bridge is formed via coupling the sulfonamide-bearing benzoic acid with a benzofuran-2-carboxamide precursor.
Carbodiimide-Mediated Coupling
Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.
Typical Procedure :
- Activate 3-(4-fluorophenylsulfonamido)benzoic acid (1 eq) with EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) in DMF.
- Add 3-aminobenzofuran-2-carboxamide (1 eq) and stir at room temperature for 24 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Critical Note : Excess coupling reagents may lead to over-activation of carboxylic acids, necessitating precise stoichiometry.
Benzofuran-2-carboxamide Synthesis
The benzofuran ring is constructed via cyclization of substituted phenols or via Paal-Knorr synthesis.
Cyclization of 2-Hydroxyacetophenone Derivatives
- Substrate Preparation : 2-Hydroxy-3-nitroacetophenone is treated with bromine in acetic acid to introduce a bromine at the 5-position.
- Cyclization : Heating with ammonium carbamate in DMF induces ring closure to form 3-aminobenzofuran-2-carboxamide.
Reaction Equation :
$$
\text{2-Hydroxy-3-nitroacetophenone} \xrightarrow[\text{AcOH}]{\text{Br}2} \text{5-Bromo-2-hydroxyacetophenone} \xrightarrow[\text{DMF}]{\text{NH}4\text{CO}_3} \text{Benzofuran-2-carboxamide}
$$
Yield : ~60% after recrystallization from methanol.
Global Synthesis Route
Integrating the above steps, a plausible synthetic pathway is:
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Sulfonylation of 3-nitrobenzoic acid | 4-Fluorobenzenesulfonyl chloride, TEA, DCM | 3-(4-Fluorophenylsulfonamido)benzoic acid |
| 2 | Reduction of nitro group | H₂/Pd-C, ethanol | 3-(4-Fluorophenylsulfonamido)benzoic acid (amine) |
| 3 | Amide coupling | EDC/HOBt, DMF | 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide |
Purification : Final product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Analytical Validation and Characterization
- HPLC : Retention time ~12.3 min (C18, 50% acetonitrile).
- Mass Spectrometry : ESI-MS m/z 454.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 7.89–7.45 (m, 12H, Ar-H).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide is C22H16FN3O5S, with a molecular weight of 453.4 g/mol. This compound features a complex structure that includes a benzofuran core linked to sulfonamide and amide groups, which are critical for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide. Research indicates that compounds with sulfonamide groups can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance, compounds that share structural similarities have been shown to induce apoptosis in cancer cells through the inhibition of mitotic processes and selective targeting of kinases such as Polo-like kinase 2 (PLK2) .
2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. The presence of the fluorophenyl group may enhance the compound's ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process .
Case Study:
A study conducted on related sulfonamide compounds demonstrated significant reductions in inflammatory markers in animal models, suggesting that 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide could exhibit similar effects .
Pharmacological Applications
1. Targeting Prostanoid Receptors
Compounds with sulfonamide moieties have been studied for their interactions with prostanoid receptors, which are involved in various physiological processes including pain and inflammation. The unique structure of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide may allow it to act as a selective modulator for these receptors, offering potential therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial efficacy of sulfonamide compounds has been well-documented. The incorporation of the benzofuran structure may enhance the compound's ability to penetrate bacterial cell walls, making it effective against resistant strains of bacteria. Preliminary studies suggest that derivatives similar to this compound exhibit bactericidal activity against various pathogens .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analogues:
3-[4-(Diethylamino)benzamido]benzofuran-2-carboxamide (SI106) Core Structure: Shares the benzofuran-2-carboxamide backbone. Substituent Variation: Replaces the 4-fluorophenylsulfonamido group with a 4-(diethylamino)benzamido moiety. Synthesis: Prepared via oxalyl chloride-mediated coupling of 4-(diethylamino)benzoic acid with 3-aminobenzofuran-2-carboxamide in the presence of DIPEA/pyridine. Yields: ~29% after recrystallization.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Dabigatran Amine Intermediate) Core Structure: Lacks the benzofuran ring but includes a benzamido group linked to a pyridinyl moiety. Substituent Variation: Features a pyridin-2-yl group and ester functionality instead of sulfonamide and benzofuran. Functional Implication: The pyridinyl group may facilitate hydrogen bonding, while the ester group could influence metabolic stability—contrasting with the carboxamide and sulfonamide groups in the target compound.
Comparative Data Table:
Research Findings and Structure-Activity Relationship (SAR) Insights
- Electron Effects: The 4-fluorophenylsulfonamido group in the target compound introduces electron-withdrawing properties, which may enhance binding to electrophilic pockets in biological targets compared to SI106’s electron-donating diethylamino group .
- Bioavailability: Sulfonamide groups generally improve aqueous solubility, but the benzofuran ring may counteract this by increasing hydrophobicity. SI106’s diethylamino group likely enhances membrane permeability .
Biological Activity
3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide, with the CAS number 886893-54-5, is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide is , with a molecular weight of 453.4 g/mol. The compound features a benzofuran core with various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The presence of the fluorine atom enhances lipophilicity, which can improve cellular uptake and bioavailability. Furthermore, benzofuran derivatives have been shown to inhibit certain enzymes involved in cellular processes, leading to antibacterial and anticancer effects .
Antibacterial Activity
Research indicates that 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are crucial in determining its effectiveness.
Table 1: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide | S. aureus | 32 | 64 |
| Other Fluoroaryl Compounds | E. coli | 64 | Not Detected |
The data suggests that the compound has a notable effect on bacterial growth inhibition, particularly against S. aureus, where it demonstrates a MIC of 32 µM and a minimum bactericidal concentration (MBC) of 64 µM .
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promise as an antitumor agent. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Case Study: Antitumor Efficacy
A study evaluating the antitumor effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The results indicated that treatment with 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide resulted in:
- Inhibition of cell proliferation : A reduction in viable cell counts was observed after treatment.
- Induction of apoptosis : Increased levels of apoptotic markers were detected in treated cells.
These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzofuran derivatives. The introduction of fluorine atoms has been associated with enhanced antibacterial activity due to increased lipophilicity and improved binding affinity to bacterial targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Increased antibacterial potency |
| Sulfonamide group | Enhanced solubility and bioactivity |
The structural modifications significantly affect the compound's interaction with biological targets, leading to variations in potency across different bacterial strains and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
